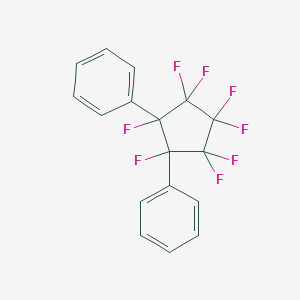
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane is a fluorinated organic compound characterized by the presence of eight fluorine atoms and two phenyl groups attached to a cyclopentane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane typically involves the fluorination of a precursor compound. One common method is the reaction of 1,2-diphenylcyclopentane with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure consistent product quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction.
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound.
Major Products Formed
The major products formed from these reactions are typically substituted derivatives of the original compound, where one or more fluorine atoms are replaced by the nucleophile.
Scientific Research Applications
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane exerts its effects is primarily through its interaction with other molecules via substitution reactions. The presence of multiple fluorine atoms enhances the compound’s ability to form strong bonds with nucleophiles, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclohexane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclobutane: Similar in structure but with a four-membered ring.
Uniqueness
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane is unique due to its specific ring size and the arrangement of fluorine atoms, which confer distinct chemical properties such as enhanced stability and resistance to various chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and stable intermediates.
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluoro-5-phenylcyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F8/c18-13(11-7-3-1-4-8-11)14(19,12-9-5-2-6-10-12)16(22,23)17(24,25)15(13,20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKDIVYWIMJPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(C3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














